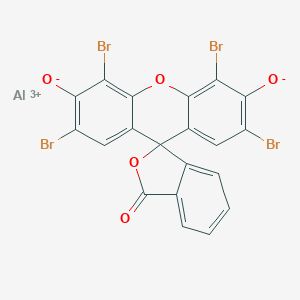
EINECS 240-569-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 240-569-4 is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments. Its unique structure, which includes multiple bromine atoms and hydroxyl groups, contributes to its distinctive chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 240-569-4 typically involves the bromination of 3,6-dihydroxyxanthene followed by the introduction of a benzoic acid moiety. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst. The final step involves the formation of the aluminium salt through a reaction with aluminium chloride or aluminium sulfate under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 240-569-4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like ammonia or sodium nitrite under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated xanthene derivatives.
Substitution: Amino or nitro-substituted xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
EINECS 240-569-4 has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of inks, paints, and textiles.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. This property is due to the presence of the xanthene moiety, which allows for efficient energy transfer. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species that can induce cell death, making it useful in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4,5,7-Tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, zirconium salt
- 3,4,5,6-Tetrachloro-2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoic acid, aluminium salt
Uniqueness
EINECS 240-569-4 is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct photophysical properties. Compared to its zirconium counterpart, the aluminium salt exhibits different solubility and stability characteristics, making it more suitable for certain industrial applications .
Eigenschaften
CAS-Nummer |
16508-80-8 |
|---|---|
Molekularformel |
C20H6AlBr4O5+ |
Molekulargewicht |
672.9 g/mol |
IUPAC-Name |
aluminum;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+3/p-2 |
InChI-Schlüssel |
XRFCUEOWYOXQRI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Al+3] |
Key on ui other cas no. |
16508-80-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















